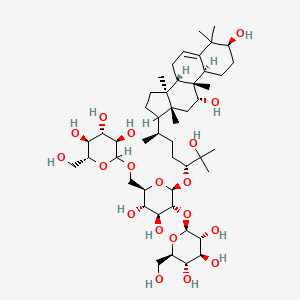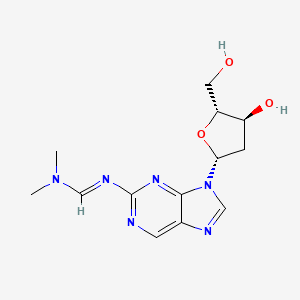
Hexadecanoic-13,13-D2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic-13,13-D2 acid, also known as 13,13-D2 acid or D2 acid, is a type of fatty acid that is widely used in scientific research. It is a saturated fatty acid with the chemical formula C16H32O2. It is a natural component of many biological systems, including plant and animal tissues, and it is also found in some food products. D2 acid has been studied for its biochemical and physiological effects, as well as its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
D2 acid is widely used in scientific research due to its unique properties. It has been used as a model compound to study the properties of other fatty acids, as well as to study the effects of fatty acids on biological systems. It is also used in drug discovery, as it can be used to create new drugs or optimize existing drugs. Additionally, D2 acid is used in the synthesis of other compounds, such as surfactants, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of D2 acid is not fully understood. However, it is believed to act on the cell membrane by binding to specific receptors. This binding causes a change in the structure of the cell membrane, which can lead to changes in the ion fluxes and other cellular processes. Additionally, D2 acid is believed to interact with other molecules, such as proteins, in order to regulate their activity.
Biochemical and Physiological Effects
D2 acid has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have an effect on the metabolism of lipids, as well as to modulate the release of hormones. It has also been shown to have an effect on the immune system, as well as on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using D2 acid in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using D2 acid in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.
Zukünftige Richtungen
There are many potential future directions for D2 acid research. One potential direction is to further study the biochemical and physiological effects of D2 acid. Additionally, further research could be done to explore the potential applications of D2 acid in drug discovery and development. Additionally, further research could be done to explore the potential interactions between D2 acid and other molecules, such as proteins. Finally, research could also be done to explore the potential uses of D2 acid in the synthesis of other compounds, such as surfactants, emulsifiers, and lubricants.
Synthesemethoden
D2 acid is synthesized through a process known as hydrolysis. In this process, a fatty acid molecule is broken down into two parts: a fatty acid chain and an alcohol group. The alcohol group is then subjected to a reaction with an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction causes the formation of an ester, which is then hydrolyzed to form D2 acid. The hydrolysis process is relatively simple and efficient, making D2 acid a commonly used fatty acid for scientific research.
Eigenschaften
IUPAC Name |
13,13-dideuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-APZFVMQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)CCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-13,13-D2 acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)




![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)


![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)


![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)